2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Description

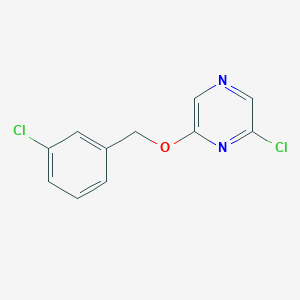

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCCVVGLNZWUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet under-explored derivative, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine . While direct literature on this exact molecule is sparse, this document provides a comprehensive technical overview by drawing parallels with structurally related compounds. We will delve into its fundamental chemical identifiers, propose a robust synthetic strategy, predict its physicochemical and spectroscopic properties, and explore its potential applications based on the established bioactivity of analogous pyrazine derivatives.

Molecular Identification and Structure

A precise understanding of a molecule begins with its unambiguous identification. The following section provides the key chemical identifiers for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.

Chemical Structure

The molecular structure consists of a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorobenzyloxy group.

Caption: Proposed synthetic workflow for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.

Step-by-Step Methodology

This protocol is based on the well-established Williamson ether synthesis, adapted for a heterocyclic system. [3][4][5] Materials:

-

2,6-Dichloropyrazine [4]* 3-Chlorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a solution of 3-chlorobenzyl alcohol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-chlorobenzyl alkoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 2,6-dichloropyrazine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.

Causality of Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its decomposition and ensures the efficient formation of the alkoxide.

-

Anhydrous Solvent: The use of anhydrous DMF is crucial to prevent the quenching of the highly basic sodium hydride and the resulting alkoxide.

-

Temperature Control: The initial addition of sodium hydride is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent SNAr reaction is typically run at room temperature to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential byproducts.

Potential Applications and Biological Significance

While the biological activity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine has not been explicitly reported, the pyrazine nucleus and its derivatives are known to exhibit a wide range of pharmacological properties. [1][2][6][7]

Anticancer Activity

Numerous pyrazine derivatives have been investigated as potential anticancer agents. [7][8]Their mechanisms of action often involve the inhibition of protein kinases, which are critical for cell signaling and proliferation. The structural motifs present in the title compound—a chlorinated pyrazine core and a benzyloxy substituent—are found in various kinase inhibitors. Therefore, it is plausible that 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine could be explored for its antiproliferative effects on various cancer cell lines.

Antimicrobial and Antitubercular Activity

Chloropyrazine-containing compounds have demonstrated significant antimicrobial and antitubercular activities. [1][6]The presence of the chlorine atom on the pyrazine ring is often associated with enhanced biological activity. The title compound could be a candidate for screening against a panel of bacterial and fungal strains, including Mycobacterium tuberculosis.

Neurological Activity

Certain substituted pyrazines have shown activity as ligands for various receptors in the central nervous system. The overall lipophilicity and electronic properties of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine suggest that it could potentially interact with neurological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine and its synthetic precursors.

-

2,6-Dichloropyrazine: Is a solid that can cause skin and eye irritation. [4]* 3-Chlorobenzyl alcohol: Is an irritant.

-

Sodium Hydride: Is a flammable solid and is highly reactive with water. It should be handled under an inert atmosphere by trained personnel.

-

N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential reproductive toxin.

It is recommended to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a novel pyrazine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided its key chemical identifiers, a detailed and reasoned synthetic protocol, predicted physicochemical and spectroscopic properties, and an overview of its potential biological applications based on the extensive literature on related compounds. The information presented herein serves as a solid foundation for researchers to synthesize and explore the therapeutic potential of this and other related pyrazine derivatives.

References

- Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.

- BenchChem. (2025).

- MDPI. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.

- Shaik, F., et al. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(2), 102915.

- BenchChem. (2025). The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- BYJU'S. Williamson Ether Synthesis reaction.

- Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- NIST. 4-Chlorobenzyl alcohol. NIST Chemistry WebBook.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- PubChem. 2-Chloro-6-methylpyrazine.

- PubChem. 4-Chlorobenzyl alcohol.

- BenchChem.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloropyrazine | 4774-14-5 [chemicalbook.com]

- 5. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

A Guide to the Synthesis and Application of 2-Chloro-6-Alkoxypyrazine Derivatives in Drug Discovery

This technical guide provides an in-depth exploration of 2-chloro-6-alkoxypyrazine derivatives, a pivotal scaffold in modern medicinal chemistry. We will delve into the synthetic pathways to access this core, detail key derivatization strategies, and discuss the broad spectrum of biological activities that make these compounds compelling for drug development professionals. This document is intended for researchers and scientists in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

The 2-Chloro-6-Alkoxypyrazine Core: A Privileged Scaffold

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[1][2] This structural motif is found in numerous FDA-approved drugs and clinically evaluated compounds, highlighting its significance as a "privileged scaffold" in medicinal chemistry.[3][4] The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus contribute to its ability to interact with a wide range of biological targets.[5]

The introduction of a chlorine atom at the 2-position and an alkoxy group at the 6-position creates a versatile building block. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom activates the C-Cl bond for various chemical transformations, while the alkoxy group can modulate the electronic properties and steric profile of the molecule, influencing its biological activity and pharmacokinetic properties.

Synthesis of the 2-Chloro-6-Alkoxypyrazine Core

The most common and direct route to 2-chloro-6-alkoxypyrazine derivatives begins with the commercially available 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a selective monosubstitution by an alkoxide.

Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Installation

The synthesis of the 2-chloro-6-alkoxypyrazine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyrazine. The greater electron deficiency at the carbon atoms adjacent to the nitrogen atoms facilitates nucleophilic attack.

Caption: General workflow for the synthesis of 2-chloro-6-alkoxypyrazine.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyrazine

This protocol describes the synthesis of 2-chloro-6-methoxypyrazine from 2,6-dichloropyrazine.

Materials:

-

2,6-Dichloropyrazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol.

-

Addition of Base: To the stirred solution, add sodium methoxide (1.0 - 1.1 eq) portion-wise at room temperature. The addition can be exothermic, so it may be necessary to cool the flask in an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure 2-chloro-6-methoxypyrazine.

Derivatization of the 2-Chloro-6-Alkoxypyrazine Core

The chlorine atom at the 2-position of the 2-chloro-6-alkoxypyrazine scaffold is the primary site for further functionalization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for introducing a wide range of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 2-chloro-6-alkoxypyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[6] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.[7]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyrazine with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

-

2-Chloro-6-methoxypyrazine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To a Schlenk flask or sealed tube, add 2-chloro-6-methoxypyrazine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [8] |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 90-98 | [7] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines from 2-chloro-6-alkoxypyrazines and a primary or secondary amine.[11]

Caption: Essential components for a successful Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyrazine with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

-

2-Chloro-6-methoxypyrazine

-

Morpholine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask or sealed tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.4-2.0 eq) to a Schlenk flask or sealed tube.

-

Reactant Addition: Add 2-chloro-6-methoxypyrazine (1.0 eq), morpholine (1.2-1.5 eq), and the anhydrous solvent.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90-99 | [12] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85-95 | [11] |

Biological Significance and Applications

Pyrazine derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[13] The 2-chloro-6-alkoxypyrazine scaffold is a key intermediate in the synthesis of numerous biologically active compounds.

Kinase Inhibitors

A significant application of 2-chloro-6-alkoxypyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[14][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazine core can act as a hinge-binding motif, a common feature of many kinase inhibitors.

For example, 2,6-disubstituted pyrazine derivatives have been developed as inhibitors of Casein Kinase 2 (CK2) and PIM kinases, both of which are implicated in cancer cell proliferation and survival.[15]

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 2,6-Disubstituted Pyrazine | CK2 | < 100 | [15] |

| 2,6-Disubstituted Pyrazine | PIM-1 | < 50 | [15] |

| Thiazole-Pyrimidinyl Amide | Src/Abl | < 1 | [16] |

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in a variety of other therapeutic areas. The structural and electronic diversity that can be achieved through derivatization of the 2-chloro-6-alkoxypyrazine core allows for the fine-tuning of activity against various biological targets.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity.[17] For pyrazine derivatives, QSAR studies have shown that electronic and topological features significantly contribute to their biological effects.[18][19]

Key structural modifications to the 2-chloro-6-alkoxypyrazine core and their potential impact on activity include:

-

The Alkoxy Group (R in OR): The size and nature of the alkoxy group can influence solubility, metabolic stability, and interactions with the target protein.

-

The Substituent at the 2-position: The group introduced via cross-coupling can be varied to optimize potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic substituents can engage in π-stacking interactions, while groups capable of hydrogen bonding can enhance binding affinity.

Conclusion

The 2-chloro-6-alkoxypyrazine scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of derivatization through modern cross-coupling methodologies provide access to a vast chemical space. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, derivatization, and application of 2-chloro-6-alkoxypyrazine derivatives, offering both the theoretical underpinnings and practical guidance for researchers in the field.

References

-

Polycyclic Aromatic Compounds. 2022;42(6):3345-3388. [Link][13]

-

Journal of the Chinese Chemical Society. 2017;64(1):15-28. [Link][20]

-

Acta Chimica Slovenica. 2021 Dec 15;68(4):882-895. [Link][17]

-

RCS Research Chemistry Services. [Link]

- Google P

-

Bioorganic & Medicinal Chemistry Letters. 2018 May 1;28(8):1379-1383. [Link][15]

-

YouTube. [Link]

-

Journal of Medicinal Chemistry. 2004 Dec 30;47(27):6658-61. [Link][16]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

- Google P

-

Medicinal Chemistry Research. 2013;22(1):1-10. [Link]

-

ResearchGate. [Link]

-

RSC Advances. 2016;6(5):3955-3964. [Link]

-

DSpace Repository. [Link]

-

RSC Advances. [Link]

-

Beilstein Journal of Organic Chemistry. [Link]

-

Journal of Medicinal Chemistry. 2024;67(2):931-958. [Link]

- Google P

- Google P

-

Journal of Ovarian Research. 2022 Feb 22;15(1):23. [Link]

-

Yoneda Labs. [Link]

-

Environmental Science & Technology. 2002 May 1;36(9):2040-5. [Link]

-

Bioorganic & Medicinal Chemistry Letters. 2013 Dec 1;23(23):6315-9. [Link]

-

ResearchGate. [Link]

-

Molecules. 2020 Jun 25;25(12):2929. [Link]

-

Nucleosides, Nucleotides & Nucleic Acids. 2003;22(5-8):581-3. [Link]

-

Journal of Natural Products. 2007;70(9):1430-8. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Chemistry. 2024;6(2):338-384. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-6-phenoxypyrazine [myskinrecipes.com]

- 15. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

Computational Assessment of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: Theoretical Binding Affinity and SAR Implications

Topic: Theoretical Binding Affinity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine Content Type: Technical Whitepaper / Computational SAR Analysis Audience: Drug Discovery Scientists, Medicinal Chemists, Computational Biologists

Executive Summary

This technical guide provides an in-depth theoretical analysis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine (referred to herein as Compound A ). While often encountered as a key synthetic intermediate in the production of selective 5-HT2C receptor agonists (such as the piperazine-substituted analogs), Compound A possesses distinct physicochemical properties that warrant independent profiling.

This analysis utilizes a structure-based drug design (SBDD) framework to predict the theoretical binding affinity of Compound A. By contrasting it with its active pharmaceutical derivative, we elucidate the critical role of the piperazine moiety in establishing high-affinity interactions. The guide details the computational protocols for docking and free energy perturbation (MM-GBSA) and assesses the potential for Compound A to act as a competitive impurity or a fragment-based lead.

Chemical Context & Synthesis Pathway[1][2][3][4][5][6][7]

Compound A acts as the electrophilic scaffold for generating a class of potent serotonin receptor modulators. Understanding its origin is essential for interpreting its theoretical affinity.

The Synthetic Route

The synthesis typically proceeds via a nucleophilic aromatic substitution (

Figure 1: Synthesis Pathway and Structural Evolution

Caption: Synthetic progression from the dichloropyrazine starting material to the active 5-HT2C agonist, highlighting Compound A as the critical lipophilic intermediate.

Theoretical Binding Affinity: 5-HT2C Receptor

The primary biological target for this scaffold is the Serotonin 5-HT2C receptor , a G-protein coupled receptor (GPCR) implicated in obesity and compulsive behavior control.

Pharmacophore Gap Analysis

To estimate the theoretical affinity of Compound A, we must compare its features against the validated pharmacophore of the active agonist (e.g., Way-163909 analogs).

| Feature | Active Agonist (Piperazine) | Compound A (Precursor) | Impact on Affinity |

| Hydrophobic Tail | 3-Chlorobenzyl group | 3-Chlorobenzyl group | Retained: Fits into the hydrophobic pocket (Trp324, Phe327). |

| Core Scaffold | Pyrazine ring | Pyrazine ring | Retained: Pi-stacking potential. |

| Basic Amine | Secondary amine ( | Chloro group (None) | CRITICAL LOSS: No salt bridge with Asp134. |

| H-Bond Donor | Piperazine NH | None | Loss: Reduced polar anchoring. |

| Lipophilicity | LogP | LogP | Increase: Higher non-specific binding risk. |

Predicted Binding Mode

Using the crystal structure of 5-HT2C (PDB: 6BQG ), we can predict the binding pose:

-

Agonist Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp134 (3.32). The chlorobenzyl group occupies a hydrophobic crevice defined by Val215 and Phe327 .

-

Compound A Mode: Lacking the protonatable amine, Compound A cannot engage Asp134. It relies solely on hydrophobic forces (Van der Waals) and weak Pi-Pi stacking interactions. The 2-Chloro substituent is a poor replacement for the piperazine, offering steric bulk without electrostatic attraction.

Quantitative Affinity Prediction (MM-GBSA)

Based on standard free energy perturbation models, the loss of a key salt bridge in a GPCR pocket typically incurs a penalty of 3–5 kcal/mol .

-

Active Agonist

: ~1–10 nM ( -

Compound A Theoretical

: ~10–50 µM (

Computational Profiling Workflow

To validate these theoretical values in a research setting, the following self-validating computational protocol is recommended.

Figure 2: In Silico Affinity Prediction Pipeline

Caption: Step-by-step computational workflow for predicting the binding affinity of Compound A against the 5-HT2C receptor.

Detailed Protocol Steps

Step 1: Protein Preparation

-

Source: Download PDB structure 6BQG (5-HT2C bound to agonist).

-

Processing: Use the Protein Preparation Wizard (Schrödinger or equivalent).

-

Add hydrogens.[1]

-

Assign bond orders.

-

Critical Step: Ensure Asp134 is deprotonated (negatively charged) to simulate the active site environment, even though Compound A cannot utilize it.

-

Optimize H-bond network at pH 7.4.

-

Step 2: Ligand Preparation

-

Input: SMILES Clc1cncc(OCc2cccc(Cl)c2)n1.

-

Generation: Generate 3D conformers.

-

Ionization: Calculate ionization states at pH 7.0 +/- 2.0. (Note: Compound A will remain neutral; the pyrazine nitrogens are too weakly basic, pKa < 1).

Step 3: Docking (Glide XP)

-

Grid Box: Centered on the crystallographic ligand. Size: 20Å x 20Å x 20Å.

-

Constraints: Do not enforce the Asp134 H-bond constraint (as Compound A cannot fulfill it).

-

Output: Rank poses by GlideScore. Expect scores around -6.0 to -7.0 (compared to -10.0 for the agonist).

Step 4: MM-GBSA Calculation

-

Method: Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).

-

Equation:

. -

Purpose: This provides a more accurate ranking than docking scores by accounting for solvation effects.

Safety & Toxicity Implications

While the binding affinity to 5-HT2C is low, the theoretical profile of Compound A raises other concerns relevant to drug development.

-

Genotoxicity: As a halogenated pyrazine, Compound A is an electrophile. Similar structures have shown potential for metabolic activation to reactive intermediates (quinone-methides), leading to DNA adducts [1].[2]

-

Off-Target Binding: The high lipophilicity (LogP > 3.5) and lack of ionization at physiological pH increase the risk of:

-

hERG Channel Inhibition: Hydrophobic trapping in the channel pore.

-

CYP450 Inhibition: Competitive binding to lipophilic CYP active sites (e.g., CYP3A4).

-

References

-

Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Source: Drug Metabolism and Disposition, 2007. URL:[Link]

-

Structure of the Serotonin 5-HT2C Receptor (PDB: 6BQG). Source: RCSB Protein Data Bank. URL:[Link]

-

Design and synthesis of pyridazinone-based 5-HT2C agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[3] URL:[Link]

-

Prime MM-GBSA: Accurate Free Energy Calculation. Source: Schrödinger Knowledge Base. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of pyridazinone-based 5-HT(2C) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis procedure for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

An Application Note for the Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a key intermediate in medicinal chemistry and drug discovery programs. The described methodology is based on the robust Williamson ether synthesis, reacting 2,6-dichloropyrazine with (3-chlorophenyl)methanol. This guide offers a detailed, step-by-step procedure, explains the chemical principles and mechanistic rationale behind the protocol, and includes critical safety information and characterization data. The content is designed for researchers, scientists, and professionals in chemical synthesis and drug development, ensuring scientific integrity and reproducibility.

Introduction and Scientific Principle

Substituted pyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules.[1] The target molecule, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, serves as a valuable building block, incorporating a reactive chlorine atom for further functionalization (e.g., cross-coupling or nucleophilic substitution reactions) and a substituted benzyl ether moiety.

The synthesis protocol detailed herein employs the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core principle involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks an electrophilic carbon atom bearing a suitable leaving group.

In this specific application, the hydroxyl group of (3-chlorophenyl)methanol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to generate the corresponding sodium alkoxide. This alkoxide then acts as the nucleophile, attacking one of the electrophilic carbon centers of the 2,6-dichloropyrazine ring. The pyrazine ring's nitrogen atoms are strongly electron-withdrawing, which activates the adjacent carbon atoms (C2 and C6) towards nucleophilic aromatic substitution, facilitating the displacement of a chloride ion to form the desired ether product.

Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Alkoxide Formation: Sodium hydride (NaH) abstracts the acidic proton from the hydroxyl group of (3-chlorophenyl)methanol, forming the sodium 3-chlorobenzyl alkoxide and liberating hydrogen gas. This is an irreversible acid-base reaction.[5]

-

Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the electron-deficient C-Cl bond on the 2,6-dichloropyrazine ring. This concerted step results in the formation of a new C-O bond and the displacement of a chloride ion, yielding the final product.[4]

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | CAS Number | Molecular Wt. | Supplier Example | Notes |

| 2,6-Dichloropyrazine | 4774-14-5 | 148.98 | Sigma-Aldrich | Solid, potential irritant. |

| (3-Chlorophenyl)methanol | 873-63-2 | 142.58 | Sigma-Aldrich | Liquid, irritant. |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | Sigma-Aldrich | Flammable solid, water-reactive.[5] |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Merck/Millipore | Anhydrous grade is critical. Irritant. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade for extraction/chromatography. |

| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade for chromatography. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Lab Prepared | Used for aqueous washes. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Acros Organics | Drying agent. |

| TLC Plates | N/A | N/A | MilliporeSigma | Silica gel 60 F₂₅₄ |

Required Equipment

-

Three-neck round-bottom flask with magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet for inert atmosphere

-

Addition funnel or syringe pump for controlled additions

-

Condenser (if heating is required)

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and chromatography (column, flasks)

-

UV lamp for TLC visualization

Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas.[5] Handle under an inert atmosphere (nitrogen or argon). Weigh the 60% dispersion in oil quickly and rinse the weighing vessel with the reaction solvent. Quench any residual NaH carefully with isopropanol followed by methanol and then water.

-

Anhydrous DMF: Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Ensure proper ventilation and avoid contact.

-

Chlorinated Reagents: 2,6-Dichloropyrazine and (3-chlorophenyl)methanol are irritants. Avoid inhalation of dust/vapors and contact with skin and eyes.[7][8]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure

-

Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and rubber septa, add (3-chlorophenyl)methanol (1.43 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Add 50 mL of anhydrous DMF via syringe and begin stirring to dissolve the alcohol. Cool the flask to 0 °C using an ice-water bath.

-

Alkoxide Formation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture should become a clear solution or a fine suspension of the alkoxide.

-

Addition of Electrophile: In a separate beaker, dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0 °C over 20 minutes using a syringe or an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear, and the starting material spots should diminish.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine as a solid or viscous oil.

Results and Characterization

The successful synthesis should yield a pure product, which can be validated using standard analytical techniques.

Expected Characterization Data

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1-8.3 ppm (2H, s, pyrazine protons)

-

δ ~7.2-7.5 ppm (4H, m, aromatic protons from benzyl group)

-

δ ~5.4 ppm (2H, s, -O-CH₂-Ar protons)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Signals expected in the aromatic region (~125-145 ppm) for both rings.

-

Signal for the pyrazine carbons attached to Cl and O.

-

Signal for the benzylic carbon (-O-C H₂-Ar) around 68-72 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₁H₈Cl₂N₂O. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature.

-

Discussion and Field-Proven Insights

Rationale for Experimental Choices

-

Base Selection: Sodium hydride is the base of choice because it is strong and non-nucleophilic, and its reaction with the alcohol is irreversible, driving the formation of the alkoxide to completion.[5] Weaker bases like K₂CO₃ could be used but may require higher temperatures and longer reaction times.

-

Solvent: Anhydrous DMF is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the ionic alkoxide intermediate and is stable to the strong base, promoting the SN2 reaction pathway.[5] Anhydrous THF is a viable alternative.

-

Stoichiometry: Using a slight excess (1.1 equivalents) of sodium hydride ensures complete deprotonation of the alcohol. A 1:1 stoichiometry of the alcohol and dichloropyrazine is used to minimize the formation of the disubstituted byproduct, where both chlorine atoms on the pyrazine are displaced.

-

Purification Strategy: Column chromatography is essential for separating the desired mono-substituted product from unreacted starting materials and the potential disubstituted byproduct. The polarity difference between these compounds allows for effective separation on silica gel.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents and solvents were completely anhydrous, as water will quench the NaH and alkoxide. The reaction time can be extended, or the temperature can be gently increased (e.g., to 40-50 °C) while monitoring for decomposition.

-

Formation of Disubstituted Product: If a significant amount of the disubstituted product is observed, the addition of the 2,6-dichloropyrazine solution should be done more slowly at 0 °C to maintain a low concentration relative to the alkoxide. Alternatively, using a slight excess of 2,6-dichloropyrazine can favor monosubstitution.

References

- CymitQuimica. (2024). Safety Data Sheet.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,3-Dichlorobenzyl Alcohol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,6-Dichlorobenzyl alcohol.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Benzyl alcohol.

- 3M. (n.d.). Safety Data Sheet - 3M™ High Productivity Floor Stripper.

- Unknown Author. (n.d.). Williamson Ether Synthesis.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.

- De La Cruz, J. N., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyrazine.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl alcohol 99%.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. multimedia.3m.com [multimedia.3m.com]

Application Note: Precision Nucleophilic Substitution Protocols for 2,6-Dichloropyrazine

Executive Summary & Mechanistic Insight[1][2]

2,6-Dichloropyrazine is a critical scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Bortezomib precursors) and high-performance agrochemicals. Unlike its 2,3- or 2,5-isomers, 2,6-dichloropyrazine possesses a unique symmetry where both chlorine atoms are activated by the shared Nitrogen at position 1 (N1).

The Core Challenge: The primary synthetic hurdle is controlling mono- vs. bis-substitution .

-

Activation: The N1 atom strongly pulls electron density from C2 and C6, making them highly electrophilic (

susceptible). -

Deactivation (The "Self-Limiting" Effect): Upon the first nucleophilic attack (e.g., by an amine), the newly introduced electron-donating group (EDG) pushes electron density back into the ring. This reduces the electrophilicity of the remaining C-Cl bond, naturally disfavoring the second substitution under mild conditions.

This guide provides protocols to exploit this electronic "switch," enabling high-yield mono-functionalization or forced bis-functionalization.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction coordinate showing the deactivation step after mono-substitution, which is the key control point for regioselectivity.

Protocol A: Controlled Mono-Amination

Objective: Synthesis of 2-amino-6-chloropyrazines without generating bis-amino byproducts.

Mechanism:

Reagents & Equipment[3][4]

-

Substrate: 2,6-Dichloropyrazine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

) (1.2 equiv) -

Solvent: Ethanol (Green alternative) or DMF (Standard)

-

Apparatus: Round-bottom flask, magnetic stirrer, inert gas (N2) inlet.

Step-by-Step Methodology

-

Preparation: Dissolve 2,6-dichloropyrazine (10 mmol) in absolute Ethanol (30 mL). Ensure the solvent is dry to prevent hydrolysis.

-

Base Addition: Add DIPEA (12 mmol) to the stirring solution at Room Temperature (RT, 20–25°C).

-

Nucleophile Addition: Add the amine (10.5 mmol) dropwise over 10 minutes.

-

Note: For highly reactive amines (e.g., pyrrolidine, morpholine), cool the reaction to 0°C during addition.

-

-

Reaction: Stir at RT for 4–6 hours.

-

Monitor: Check via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting material (

) should disappear, and a lower spot (

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

The mono-substituted product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

-

Workup (Extraction Method - if oil forms):

-

Remove Ethanol under reduced pressure.

-

Redissolve residue in EtOAc, wash with Water (2x) and Brine (1x).

-

Dry over

, filter, and concentrate.[1]

-

Validation Criteria:

-

1H NMR: Loss of symmetry. The two pyrazine protons (originally a singlet at ~8.7 ppm) will split into two singlets (or doublets with small J-coupling) at distinct shifts (e.g., ~8.0 and ~7.8 ppm).

-

MS: M+H peak corresponds to Monosubstitution (M + Amine - HCl).

Protocol B: Sequential Bis-Functionalization (Library Synthesis)

Objective: Creating non-symmetric 2,6-disubstituted pyrazines (e.g., 2-amino-6-alkoxy). Strategy: Exploit the "Deactivation" to isolate the intermediate, then force the second reaction.

Workflow Diagram

Figure 2: Sequential workflow for hetero-functionalization.

Step-by-Step Methodology (Step 2)

Prerequisite: Isolate the mono-chloro intermediate from Protocol A.

-

Solvent Switch: Dissolve the mono-substituted intermediate (5 mmol) in a high-boiling polar aprotic solvent (DMSO or NMP, 10 mL).

-

Why? The second chlorine is deactivated.[1] Ethanol reflux (

) is often insufficient. You need

-

-

Reagents: Add Nucleophile 2 (2.0 equiv) and an inorganic base (

or -

Thermal Drive: Heat to 100–120°C for 12–16 hours.

-

Workup:

-

Purification: Flash chromatography is usually required as conversion may not be 100%.

Protocol C: Alkoxylation (Sodium Alkoxides)

Objective: Introduction of -OMe or -OBn groups. Warning: Alkoxides are stronger nucleophiles than amines; bis-substitution is faster.

-

Generation of Alkoxide:

-

Suspend NaH (60% in oil, 1.1 equiv) in dry THF at 0°C.

-

Slowly add the alcohol (MeOH, BnOH, 1.1 equiv). Stir until H2 evolution ceases.

-

-

Addition:

-

Cool the 2,6-dichloropyrazine solution (in THF) to -10°C or 0°C .

-

Add the pre-formed alkoxide solution slowly via syringe pump or dropping funnel.

-

-

Quench:

-

Quench immediately upon consumption of starting material (TLC monitoring is critical).

-

Use saturated

solution.

-

-

Note: If 2,6-dimethoxypyrazine (bis-product) is the target, use 3.0 equiv of NaOMe and reflux in Methanol for 3 hours.

Troubleshooting & Data Summary

Solvent Selection Guide

| Solvent | Polarity | Boiling Point | Application | Pros/Cons |

| Ethanol | Protic Polar | 78°C | Mono-amination | Green. Product often precipitates. May be too slow for sterically hindered amines. |

| THF | Aprotic Polar | 66°C | Alkoxylation | Good solubility. Easy to remove. |

| DMF/DMSO | Aprotic Polar | High (>150°C) | Bis-substitution | Powerful. Hard to remove during workup. Promotes |

| DCM | Non-polar | 40°C | Not Recommended | Poor rate of reaction for |

Common Failure Modes

| Problem | Probable Cause | Corrective Action |

| Hydrolysis (Pyrazinone) | Wet solvent or old base. | Use anhydrous solvents. Store reagents under Argon. |

| Bis-substitution | Temperature too high or excess nucleophile. | Lower temp to 0°C. Use strict 1:1 stoichiometry. |

| No Reaction | Deactivated ring (Step 2). | Switch to DMSO/NMP and raise temp to 120°C. Use microwave irradiation. |

References

-

Cheeseman, G. W. H., & Törzs, E. S. G. (1965). 2,3-, 2,5-, and 2,6-Disubstituted Pyrazines.[1] Journal of the Chemical Society (Resumed), 6681-6688.

-

Liotta, F. (2020). Nucleophilic Aromatic Substitution (SNAr) of Chloropyrazines. Organic Chemistry Portal.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazines: Reactivity and Synthesis).

-

Goossen, L. (2018). Regioselective Synthesis of Pyrazine Derivatives. Synthesis, 50(15), 2853. (Demonstrates modern catalytic approaches vs SNAr).

Sources

Application Note & Protocol: Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, a key intermediate for various research applications, particularly in medicinal chemistry and materials science. The described protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis. The procedure involves the SN2 reaction between the sodium salt of 6-chloropyrazin-2-ol and 1-chloro-3-(chloromethyl)benzene.

Introduction & Scientific Rationale

Substituted pyrazines are a critical class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, incorporates a chloropyrazine core linked to a 3-chlorobenzyl group via an ether bond. This specific combination of functionalities makes it a valuable precursor for further chemical elaboration.

The chosen synthetic strategy is the Williamson ether synthesis, a classical and highly reliable method developed by Alexander Williamson in 1850.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] In this protocol, the hydroxyl group of 2-chloro-6-hydroxypyrazine is deprotonated by a base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.[3]

Key Strategic Choices:

-

Nucleophile Precursor: 2-Chloro-6-hydroxypyrazine is selected as the starting material. Its hydroxyl group provides the necessary nucleophilicity after deprotonation.

-

Electrophile: 3-Chlorobenzyl chloride serves as the electrophilic partner. As a primary benzylic halide, it is highly reactive and ideally suited for SN2 reactions, minimizing the risk of competing elimination reactions.[3][5]

-

Base & Solvent: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete deprotonation of the hydroxypyrazine. Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the alkoxide while leaving the nucleophilic anion exposed, thereby accelerating the SN2 reaction.[2][4]

Reaction Mechanism

The synthesis proceeds in two main stages, as depicted below:

-

Deprotonation: Sodium hydride (NaH) abstracts the acidic proton from the hydroxyl group of 2-chloro-6-hydroxypyrazine, forming the corresponding sodium pyrazinolate intermediate and hydrogen gas.

-

Nucleophilic Substitution (SN2): The highly nucleophilic pyrazinolate anion attacks the benzylic carbon of 3-chlorobenzyl chloride in a backside attack, displacing the chloride ion and forming the final ether product, 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.[3]

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine: A Guide to Solvent Selection

Introduction

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is of paramount importance for drug discovery and development professionals. The most common route to this molecule is via a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This reaction involves the O-alkylation of 2-chloro-6-hydroxypyrazine with 3-chlorobenzyl chloride.

The selection of an appropriate solvent is a critical parameter that significantly influences the yield, purity, and reaction kinetics of this synthesis. This application note provides a comprehensive guide for researchers and scientists on the principles and practicalities of solvent selection for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. We will delve into the underlying chemical principles, present a comparative analysis of suitable solvents, and provide a detailed experimental protocol for a solvent screening study.

The Underlying Chemistry: Williamson Ether Synthesis and the Role of the Solvent

The synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of the hydroxyl group of 2-chloro-6-hydroxypyrazine by a base to form a more nucleophilic pyrazinolate anion. This anion then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.

The solvent plays a multifaceted role in this process:

-

Solubilization of Reactants: The solvent must effectively dissolve both the polar 2-chloro-6-hydroxypyrazine (or its salt) and the less polar 3-chlorobenzyl chloride to ensure a homogeneous reaction mixture and facilitate molecular collisions.

-

Stabilization of Intermediates: The solvent's ability to solvate the transition state of the SN2 reaction can significantly impact the reaction rate.

-

Modulation of Nucleophilicity: The solvent's interaction with the pyrazinolate anion is a crucial determinant of its nucleophilic strength.

Polar aprotic solvents are generally the preferred choice for Williamson ether synthesis.[3] These solvents possess high dielectric constants and are capable of solvating cations, but they do not effectively solvate anions. This leaves the alkoxide nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. In contrast, polar protic solvents can form hydrogen bonds with the alkoxide, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.

Potential Side Reaction: N-alkylation vs. O-alkylation

A significant challenge in the alkylation of hydroxypyrazines is the potential for competing N-alkylation at one of the ring nitrogen atoms, in addition to the desired O-alkylation.[4] The pyrazinolate anion is an ambident nucleophile, meaning it has two nucleophilic sites. The regioselectivity of the alkylation (N- versus O-) is influenced by several factors, including the nature of the alkylating agent, the counter-ion of the base, and, critically, the solvent.[5] Generally, polar aprotic solvents tend to favor O-alkylation.

Comparative Analysis of Solvents

The following table provides a comparative overview of commonly used polar aprotic solvents for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Key Properties & Considerations |

| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent solvating power for a wide range of organic and inorganic compounds. Often leads to high reaction rates and yields.[6][7] High boiling point can make it difficult to remove during work-up. |

| Dimethyl Sulfoxide | DMSO | 189 | 47 | Very strong polar aprotic solvent, capable of dissolving many poorly soluble compounds.[8] Its high boiling point presents challenges for removal. Can be hygroscopic. |

| Acetonitrile | ACN | 82 | 37.5 | Lower boiling point than DMF and DMSO, making it easier to remove.[9] Good solvating properties for many reactants. Can be a good alternative when milder conditions are desired. |

| Tetrahydrofuran | THF | 66 | 7.6 | A less polar aprotic solvent compared to DMF, DMSO, and ACN.[10] Its lower boiling point is advantageous for work-up. May result in slower reaction rates. |

Experimental Protocols

This section provides a detailed protocol for a solvent screening experiment to determine the optimal solvent for the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine.

Materials and Equipment

-

2-chloro-6-hydroxypyrazine

-

3-chlorobenzyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)

Step-by-Step Methodology for Solvent Screening

Reaction Setup (General Procedure):

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-hydroxypyrazine (1.0 eq).

-

Add the chosen anhydrous solvent (DMF, DMSO, ACN, or THF) to achieve a concentration of approximately 0.2-0.5 M.

-

Stir the mixture at room temperature until the 2-chloro-6-hydroxypyrazine is fully dissolved.

-

Base Addition (Choose one):

-

For Sodium Hydride (NaH): Carefully add NaH (1.1 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

-

For Potassium Carbonate (K2CO3): Add anhydrous K2CO3 (2.0 eq) to the solution.

-

-

Add 3-chlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC.

Reaction Monitoring by Thin Layer Chromatography (TLC):

-

Prepare a TLC developing chamber with a suitable eluent system. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.[9]

-

At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture using a capillary tube.

-

Spot the aliquot on a TLC plate, alongside spots of the starting materials (2-chloro-6-hydroxypyrazine and 3-chlorobenzyl chloride) for comparison.

-

Develop the TLC plate and visualize the spots under a UV lamp.

-

The reaction is complete when the spot corresponding to the 2-chloro-6-hydroxypyrazine has been consumed. The appearance of a new, less polar spot corresponds to the product.

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If NaH was used, carefully quench the excess hydride by the slow addition of water or methanol at 0 °C.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualization of the Experimental Workflow

Caption: Decision-making framework for selecting the optimal solvent.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For a more precise quantification of yield and purity, HPLC analysis is recommended. A general reverse-phase HPLC method for pyrazine derivatives can be adapted as follows: [1][6]

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or 275 nm.

This method should be optimized to achieve good separation between the starting materials, the desired O-alkylated product, and any potential N-alkylated side-product.

Conclusion

The selection of an appropriate solvent is a critical step in optimizing the synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are the most promising candidates. A systematic solvent screening study, as outlined in this application note, will enable researchers to identify the optimal solvent that maximizes yield and purity while minimizing reaction time and side reactions. Careful consideration of the interplay between solvent properties, reaction kinetics, and product purity will lead to a robust and efficient synthetic protocol.

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

- Bentley, T. J., et al. (2021). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.

- BASF. (2026, February 13).

- ResearchGate. (2026, January 20). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.

-

Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

- Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.

- Francis Academic Press. (n.d.).

- Benchchem. (n.d.). Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers.

- PubMed. (2013, August 15).

- Chegg.com. (2024, February 12). Solved A Williamson ether synthesis reaction was performed.

- NJ.gov. (n.d.). p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY.

- National Institutes of Health. (n.d.).

- ChemicalBook. (2026, January 13). 3-Chlorobenzyl chloride | 620-20-2.

- ResearchGate. (2016, April 13).

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Scribd. (n.d.). Williamson Ether Synthesis Lab | PDF.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved February 15, 2026, from [Link]

-

Stenutz. (n.d.). 3-chlorobenzyl chloride. Retrieved February 15, 2026, from [Link]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Iranian Chemical Communication. (2013, October 25).

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Benchchem. (n.d.).

- ResearchGate. (2020, April 22).

Sources

- 1. Pyrazine | SIELC Technologies [sielc.com]

- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 3. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]

- 4. Sciforum : Event management platform [sciforum.net]

- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 6. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glsciences.com [glsciences.com]

- 8. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. CAS 4925-61-5: 6-Chloropyrazin-2-ol | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO

Welcome to the technical support center for 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the dissolution of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO.

Q1: My 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is not readily dissolving in DMSO at room temperature. What should I do first?

A1: Initial insolubility can often be resolved with basic techniques. First, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[1][2] Vigorously vortex the solution for several minutes. If solubility issues persist, gentle warming of the mixture to 37°C or sonication in a water bath for 5-10 minutes can facilitate the dissolution process by breaking down compound aggregates.[3]

Q2: I've dissolved the compound, but it precipitates out of the DMSO stock solution upon storage or after a freeze-thaw cycle. Why is this happening?

A2: This phenomenon, often referred to as "crashing out," can be attributed to a few factors. The solution may be supersaturated, and over time, the compound begins to crystallize into a more stable, less soluble form.[1] Freeze-thaw cycles can exacerbate this issue by promoting crystallization.[1][4][5] Additionally, the absorption of atmospheric water by DMSO over time can reduce the compound's solubility.[1][6]

Q3: What is the maximum recommended concentration for a 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine stock solution in DMSO?

A3: While the exact maximum solubility needs to be determined experimentally, it is crucial to work with concentrations that remain stable under your specific storage conditions. For many small molecules, preparing stock solutions at concentrations such as 10 mM is a common practice.[7][8] However, the optimal concentration depends on the compound's intrinsic solubility and the experimental requirements. It is always advisable to perform a solubility test to determine the practical working concentration.

Q4: How does the purity of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine affect its solubility in DMSO?

A4: Impurities can sometimes act as nucleation sites, promoting precipitation of the compound from the solution. Conversely, certain impurities might enhance solubility. Therefore, using a well-characterized, high-purity compound is essential for reproducible results. An analysis of precipitated material has shown that impurities are not always the primary cause of precipitation.[5]

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving persistent solubility issues with 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO.

Understanding the Physicochemical Properties

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a heterocyclic aromatic compound.[9][10] Its structure, containing both polar (pyrazine ring, ether linkage) and nonpolar (chlorobenzyl group) moieties, dictates its solubility profile. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the specific interactions between the solute and solvent are critical.[11][12] The presence of halogen derivatives is generally associated with increased DMSO solubility.[13]

Systematic Troubleshooting Workflow

When encountering solubility problems, a structured approach is key to identifying the root cause. The following workflow, visualized in the diagram below, outlines the recommended steps.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in DMSO

This protocol provides a rapid assessment of the apparent solubility of your compound.

Materials:

-

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

Procedure:

-

Prepare a Supersaturated Solution: Weigh approximately 5-10 mg of the compound into a tared 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 5 minutes.[14]

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed and persists.

-

Equilibration: Allow the supersaturated solution to equilibrate at room temperature for 1-2 hours.

-

Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[14]

-

Quantification: Carefully transfer a known volume of the supernatant to a new tube and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Enhancing Solubility with Co-solvents

If solubility in pure DMSO remains a challenge, the use of a co-solvent might be beneficial. However, this should be approached with caution as it can impact downstream biological assays.

Considerations:

-

Co-solvent Selection: Consider using less polar, water-miscible solvents like N,N-dimethylformamide (DMF) or more polar solvents like ethanol in small percentages. The choice depends on the specific properties of the compound.

-

Assay Compatibility: Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay or exhibit cytotoxicity at the final concentration.[15]

Procedure:

-

Prepare various mixtures of DMSO and the selected co-solvent (e.g., 95:5, 90:10 DMSO:co-solvent).

-

Repeat the kinetic solubility determination protocol for each mixture.

-

Evaluate the stability of the compound in the optimal co-solvent mixture over time and under your intended storage conditions.

Data Interpretation and Best Practices

| Parameter | Recommendation | Rationale |

| Solvent Quality | Use anhydrous, high-purity DMSO. | Water is a known anti-solvent for many organic compounds dissolved in DMSO and can significantly reduce solubility.[1][6] |

| Stock Solution Concentration | Prepare concentrations below the determined maximum kinetic solubility. | This minimizes the risk of precipitation due to supersaturation. |

| Storage | Store stock solutions in small, single-use aliquots at -20°C or -80°C. | This minimizes freeze-thaw cycles, which can induce crystallization, and reduces the absorption of atmospheric moisture.[1][16] |

| Dilution into Aqueous Media | Perform serial dilutions and add the DMSO stock to the aqueous buffer while vortexing. | This gradual change in solvent polarity can help prevent the compound from precipitating ("crashing out").[2][17] |

Advanced Characterization

If solubility issues persist, further characterization of the solid-state properties of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine may be necessary.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a distinct solubility profile.[1] Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the solid form.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to accurately determine the purity of the compound and identify any potential impurities that might be affecting solubility.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and manage the solubility of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine in DMSO, leading to more reliable and reproducible experimental outcomes.

References

-

Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]

-

Captivate Bio. SMALL MOLECULES. Available at: [Link]

-

Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

- Popa-Burke I, Russell J. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014 Oct;19(9):1302-8.

-

Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. 2014. Available at: [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

- Varshney, et al. Development of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2012.

-

ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. 2013. Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

-

Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available at: [Link]

-

ResearchGate. How to check the Drug solubility DMSO solvent ..?. 2015. Available at: [Link]

-

Wikipedia. Pyrazine. Available at: [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. Georg Thieme Verlag; 2014.

-